molecular formula C21H20ClF3N2O2S B2558415 2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one CAS No. 919712-38-2

2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one

Cat. No.: B2558415
CAS No.: 919712-38-2
M. Wt: 456.91
InChI Key: VZFPCUYMRNXGRQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is an organic compound distinguished by its intricate structure. This compound features both aromatic and aliphatic groups, as well as a unique imidazole ring and a trifluoromethyl benzyl moiety. Its synthesis and reactivity hold considerable interest within organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves multi-step organic reactions:

  • Formation of 4-chlorophenoxyacetic acid: from 4-chlorophenol through etherification.

  • Synthesis of 2-(4-chlorophenoxy)-2-methylpropan-1-ol: via reaction with isobutylene in the presence of a suitable catalyst.

  • Formation of the imidazole ring: by reacting the alcohol with thioimidazole.

  • Final step: involves the incorporation of the trifluoromethyl benzyl group through a substitution reaction with trifluoromethyl benzyl chloride.

Industrial Production Methods

Industrially, the production can be scaled up using continuous flow reactors which allow for better control over reaction parameters and yield optimization. This often involves:

  • High-temperature reactions: under controlled environments.

  • Use of phase transfer catalysts: to enhance reaction rates.

  • Purification: using chromatographic techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation in the presence of strong oxidizing agents, leading to the formation of carboxylic acids or ketones depending on the site of oxidation.

  • Reduction: : Can be reduced to corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Capable of undergoing various nucleophilic substitutions due to the presence of the trifluoromethyl group and chlorine atom.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), Jones reagent (CrO₃, H₂SO₄).

  • Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃), sodium thiolate (NaS-R).

Major Products Formed

  • Oxidation: : Carboxylic acids or ketones.

  • Reduction: : Alcohols or amines.

  • Substitution: : Varied, depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one finds applications across several domains:

Chemistry

  • Synthesis of complex organic molecules: : Serves as an intermediate.

  • Reactivity studies: : Used to understand the behavior of imidazole rings and trifluoromethyl groups.

Biology

  • Enzyme inhibition studies: : Investigated for its potential to inhibit certain enzymes due to its structural properties.

  • Receptor binding assays: : Studied for interactions with specific biological receptors.

Medicine

  • Drug development: : Explored as a lead compound for creating new pharmaceuticals.

  • Antimicrobial research: : Tested for its efficacy against various pathogens.

Industry

  • Material science: : Used in the development of polymers and other advanced materials.

Mechanism of Action

The compound exerts its effects through several mechanisms:

Molecular Targets

  • Enzyme inhibition: : Acts on specific enzymes by binding to their active sites.

  • Receptor interaction: : Engages with receptors at a molecular level, affecting cellular responses.

Pathways Involved

  • Signal transduction pathways: : Influences various signaling cascades within cells.

  • Metabolic pathways: : Modulates metabolic processes, altering the production of key metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-2-methyl-1-propanol

  • 4-chlorophenoxyacetic acid

  • Benzylthioimidazole derivatives

Comparison

  • Uniqueness: : The compound's trifluoromethyl group and the imidazole ring confer unique reactivity and binding properties.

  • Structural complexity: : More complex than its simpler analogs like 2-(4-chlorophenoxy)-2-methyl-1-propanol or 4-chlorophenoxyacetic acid.

  • Higher reactivity: : Enhanced reactivity due to the presence of multiple functional groups.

This article provides a comprehensive overview of 2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one, highlighting its preparation, reactions, applications, and mechanisms

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClF3N2O2S/c1-20(2,29-17-9-7-16(22)8-10-17)18(28)27-12-11-26-19(27)30-13-14-3-5-15(6-4-14)21(23,24)25/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFPCUYMRNXGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN=C1SCC2=CC=C(C=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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